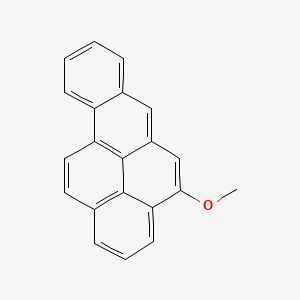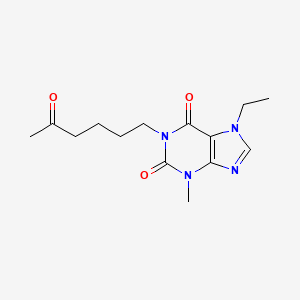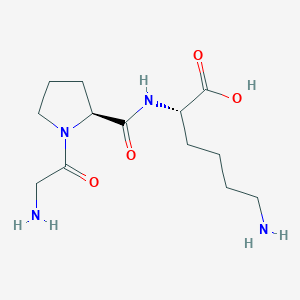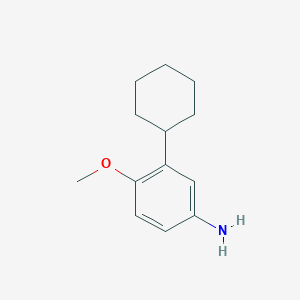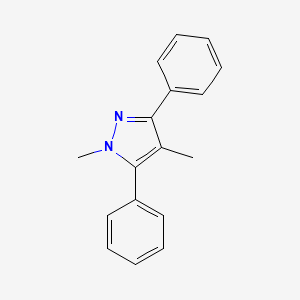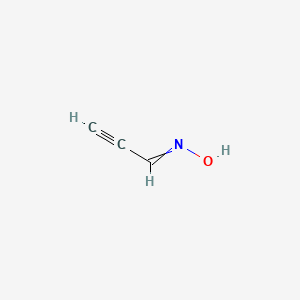![molecular formula C17H18O4 B14643698 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one CAS No. 56774-68-6](/img/structure/B14643698.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one is an organic compound characterized by a benzyloxy group and two methoxy groups attached to a phenyl ring, with an ethanone moiety
Preparation Methods
The synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and benzyl bromide.
Reaction Conditions: The key reaction involves the formation of the benzyloxy group through a nucleophilic substitution reaction
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanone group can undergo nucleophilic attack, leading to various biochemical transformations.
Comparison with Similar Compounds
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[2-(Benzyloxy)-3,6-dimethoxyphenyl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[2-(Benzyloxy)phenyl]ethan-1-one: Lacks the methoxy groups, leading to different chemical and biological properties.
Quercetin Derivatives: These compounds have similar radical-scavenging activities and can be used in antioxidant research.
Properties
CAS No. |
56774-68-6 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-12(18)14-9-10-15(19-2)17(20-3)16(14)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
InChI Key |
SHMUDRRHRMAIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
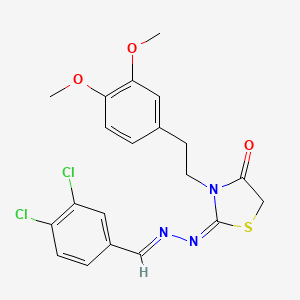
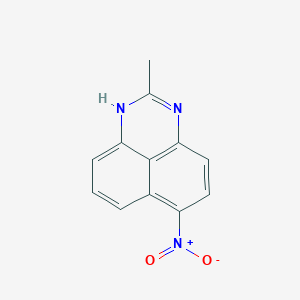
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
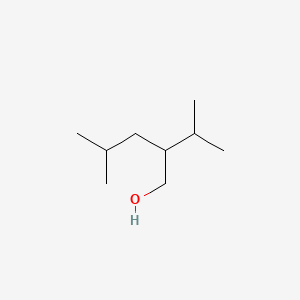
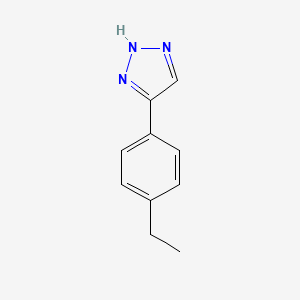
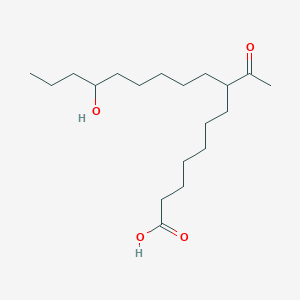
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
